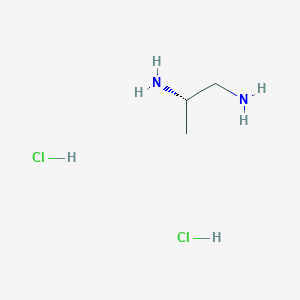

(S)-(-)-1,2-Diaminopropane dihydrochloride

Übersicht

Beschreibung

(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with the molecular formula C3H12Cl2N2. It is the dihydrochloride salt form of (S)-(-)-1,2-diaminopropane, which is a derivative of propane containing two amino groups. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-(-)-1,2-Diaminopropane dihydrochloride can be synthesized through several methods. One common approach involves the reduction of (S)-(-)-2-nitropropane using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting (S)-(-)-1,2-diaminopropane is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of (S)-(-)-2-nitropropane under controlled conditions. The process is optimized for high yield and purity, ensuring the efficient conversion of the nitro compound to the desired diamine. The subsequent acidification step with hydrochloric acid is carefully controlled to produce the dihydrochloride salt in a crystalline form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(-)-1,2-Diaminopropane dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced further to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or Raney nickel are used in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the molecule.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : It serves as a key chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives through reactions such as oxidation, reduction, and substitution .

- Asymmetric Synthesis : The compound is particularly valuable in asymmetric catalysis, where it facilitates the formation of enantiomerically pure products .

Biology

- Enzyme Mechanisms : this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.

- Metal Ion Coordination : The amino groups can coordinate with metal ions, influencing biological processes and aiding in the understanding of metalloproteins .

Medicine

- Pharmaceutical Intermediate : It is utilized in the synthesis of various pharmaceuticals, including Dexrazoxane, a cardioprotective agent used during chemotherapy . The chirality of this compound is essential for the efficacy of many drugs.

- Antimalarial Drug Synthesis : The compound plays a critical role in synthesizing MMV693183, an antimalarial drug candidate. Its chiral nature allows for regioselective synthesis that yields high-purity products.

Industry

- Polymer Production : It is employed in producing polymers with enhanced thermal stability and mechanical strength. The unique properties imparted by this compound make it suitable for advanced material applications .

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of (S)-(-)-1,2-diaminopropane dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. In enzymatic reactions, the compound can act as a ligand, stabilizing transition states and facilitating catalytic processes.

Vergleich Mit ähnlichen Verbindungen

®-(+)-1,2-Diaminopropane dihydrochloride: The enantiomer of (S)-(-)-1,2-diaminopropane dihydrochloride, differing in its chiral configuration.

1,3-Diaminopropane dihydrochloride: A structural isomer with amino groups on the first and third carbon atoms.

Ethylenediamine dihydrochloride: A related diamine with two amino groups on adjacent carbon atoms.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral catalysis. Its ability to form stable complexes with metal ions also distinguishes it from other diamines, making it valuable in various research and industrial applications.

Biologische Aktivität

(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral diamine compound with significant biological activity and diverse applications in medicinal chemistry, biochemistry, and materials science. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 110.59 g/mol

- Melting Point : 238-243 °C

- Solubility : Soluble in water

- Optical Activity : [α]/D = -4° (c = 20 in H₂O)

Biological Applications

This compound exhibits various biological activities due to its ability to form stable complexes with metal ions and interact with biological macromolecules. Its applications include:

- Enzyme Mechanisms : It is utilized in studies investigating enzyme mechanisms and protein interactions, particularly as a ligand that stabilizes transition states during enzymatic reactions .

- Pharmaceutical Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals, including Dexrazoxane, which is used in cardioprotection during chemotherapy .

- Chiral Building Block : Its chiral nature makes it valuable for asymmetric synthesis and catalysis in organic chemistry .

The mechanism of action of this compound primarily involves its amino groups, which can form hydrogen bonds and coordinate with metal ions. This interaction influences the structure and function of various biological molecules. For instance:

- Metal Ion Coordination : The amino groups can coordinate with metal ions, enhancing the stability of enzyme-substrate complexes and facilitating catalytic processes.

- Protein Interaction : The compound's ability to form stable complexes aids in the study of protein-ligand interactions, providing insights into enzyme specificity and activity .

Case Studies

-

Inhibition of BACE-1 :

Research has demonstrated that constrained diaminopropane derivatives can inhibit the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is crucial for Alzheimer's disease pathology. The structure-activity relationship (SAR) studies highlighted how variations in the diamine structure influence inhibitory potency . -

Synthesis of Chiral Imidazolines :

This compound has been successfully employed to synthesize chiral imidazoline derivatives that exhibit moderate α-adrenergic blocking activity. These compounds are relevant for studying adrenergic drug mechanisms . -

Formation of Magnetic Materials :

The compound plays a significant role in synthesizing chiral molecule-based two-dimensional ferrimagnets. When reacted with specific metal complexes, it contributes to the formation of materials exhibiting unique magnetic properties at low temperatures.

Summary Table of Biological Activities

| Activity Area | Description | Key Findings |

|---|---|---|

| Enzyme Mechanisms | Stabilizes enzyme-substrate complexes | Enhances catalytic efficiency |

| Pharmaceutical Synthesis | Intermediate for cardiac drugs like Dexrazoxane | Protects against cardiotoxicity during chemotherapy |

| Chiral Synthesis | Used as a building block for chiral compounds | Enables synthesis of optically active imidazolines |

| Magnetic Material Formation | Contributes to the creation of unique magnetic materials | Exhibits ferrimagnetic properties at low temperatures |

Eigenschaften

CAS-Nummer |

19777-66-3 |

|---|---|

Molekularformel |

C3H11ClN2 |

Molekulargewicht |

110.58 g/mol |

IUPAC-Name |

(2S)-propane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1 |

InChI-Schlüssel |

NDCKJWQCEZPQOJ-DFWYDOINSA-N |

SMILES |

CC(CN)N.Cl.Cl |

Isomerische SMILES |

C[C@@H](CN)N.Cl |

Kanonische SMILES |

CC(CN)N.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the chirality of (S)-(-)-1,2-Diaminopropane dihydrochloride important in the synthesis of MMV693183?

A1: MMV693183 is a promising antimalarial drug candidate. The synthesis described in the research [] highlights the crucial role of this compound's chirality. Utilizing the unprotected diamine, the researchers exploited the subtle reactivity difference between the two amino groups. This, combined with L-(+)-tartaric acid as a counter ion, enabled a highly regioselective synthesis, yielding the desired regioisomer of MMV693183 with high purity (up to 100:0).

Q2: Beyond MMV693183, what other applications utilize the chirality of this compound?

A2: this compound serves as a starting material for synthesizing optically active imidazolines, specifically (R)-(+)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride and its (S)-(-) enantiomer []. These compounds exhibit antagonistic activity against alpha-adrenoreceptors, making them relevant for studying adrenergic drug mechanisms.

Q3: How does this compound contribute to the formation of magnetic materials?

A3: Research indicates that this compound plays a crucial role in synthesizing a chiral, transparent, molecule-based two-dimensional ferrimagnet [, ]. When reacted with K3[Cr(CN)6] and Mn(ClO4)2, it facilitates the formation of [Cr(CN)6] (where (S)-pn represents (S)-1,2-diaminopropane). This complex exhibits a two-dimensional magnetic network and undergoes a magnetic transition at 38 K.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.